3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of benzodioxin, chromeno, and oxazin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves multiple steps, starting with the preparation of the benzodioxin and chromeno intermediates. Common reagents used in these reactions include sodium carbonate, dimethylformamide (DMF), and lithium hydride . The reaction conditions typically involve stirring at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halides as leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and enzyme inhibitory properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with enzyme activity or disrupting cell membrane integrity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- 6-Isocyano-2,3-dihydro-1,4-benzodioxine
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H21NO5/c1-3-14-9-20(24)28-22-13(2)21-15(8-17(14)22)11-23(12-27-21)16-4-5-18-19(10-16)26-7-6-25-18/h4-5,8-10H,3,6-7,11-12H2,1-2H3 |
InChI Key |
RZTJUAVZCJRRER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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